molecular formula C11H11F3N6S B12268977 2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B12268977
M. Wt: 316.31 g/mol
InChI Key: RGTKLZXJUHCOHE-UHFFFAOYSA-N
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Description

2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring that is further substituted with a thiadiazole moiety

Preparation Methods

The synthesis of 2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved by reacting appropriate starting materials such as 2-chloro-4-(trifluoromethyl)pyrimidine with piperazine under suitable conditions.

    Introduction of the thiadiazole moiety: The piperazine derivative is then reacted with a thiadiazole precursor, such as 1,2,5-thiadiazole-3-amine, to form the final product.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to investigate its effects on cellular processes and pathways.

    Industry: It may be utilized in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine include:

    2-(Piperazin-1-yl)pyrimidine: Lacks the trifluoromethyl and thiadiazole substituents, resulting in different chemical properties and biological activities.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a pyrimidine ring, leading to variations in its pharmacological profile.

    2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds have different core structures and substituents, which can affect their binding affinity and specificity for molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11F3N6S

Molecular Weight

316.31 g/mol

IUPAC Name

3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,5-thiadiazole

InChI

InChI=1S/C11H11F3N6S/c12-11(13,14)8-1-2-15-10(17-8)20-5-3-19(4-6-20)9-7-16-21-18-9/h1-2,7H,3-6H2

InChI Key

RGTKLZXJUHCOHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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